Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate
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Overview
Description
Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate is a useful research compound. Its molecular formula is C9H7FN2O3 and its molecular weight is 210.164. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Benzoxazoles, including derivatives like Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate, are crucial in medicinal chemistry due to their significant pharmacological activities. Microwave-assisted synthesis has emerged as an efficient method for producing benzoxazole derivatives, offering a faster and more environmentally friendly alternative to conventional synthesis methods. This technique allows for the rapid synthesis of benzoxazole derivatives with diverse substituents, which are essential in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Benzoxazole Derivatives in Alzheimer's Disease Research
Benzoxazole derivatives have been investigated for their potential use in amyloid imaging for Alzheimer's disease. Amyloid imaging ligands, including certain benzoxazole derivatives, have been developed to measure amyloid in vivo in the brains of Alzheimer's disease patients. These compounds help in early detection and evaluation of new anti-amyloid therapies, demonstrating the significant role benzoxazole derivatives play in understanding and managing Alzheimer's disease (Nordberg, 2007).
Synthetic Procedures for Biologically Active 2-Guanidinobenzazoles
Benzoxazole derivatives are also pivotal in the synthesis of biologically active compounds. Techniques for synthesizing 2-guanidinobenzazoles, which exhibit a range of pharmacological activities, involve modifications and functionalizations of benzoxazole backbones. These synthetic approaches enable the development of new pharmacophores with potential therapeutic applications, underlining the versatility and importance of benzoxazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).
Applications in Drug Discovery
Benzoxazole derivatives, including this compound, have been widely recognized for their therapeutic potential, leading to extensive research and development efforts in drug discovery. These derivatives have been patented for various biological activities, showcasing their role as essential pharmacophores in medicinal compounds. The exploration of benzoxazole moieties in drug development emphasizes their significance in creating new treatments for a variety of diseases (Wong & Yeong, 2021).
Safety and Hazards
Future Directions
The future directions for “Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate” and similar compounds could involve further exploration of their pharmacological activities and potential applications in the treatment of various diseases. For instance, N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease . Therefore, “this compound” and similar compounds could potentially be explored for their efficacy in treating Alzheimer’s disease and other neurological disorders.
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Benzoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the benzoxazole derivative and the biomolecule it interacts with .
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate remains to be determined.
Properties
IUPAC Name |
methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-14-8(13)6-4(10)2-3-5-7(6)15-9(11)12-5/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBOBAFKJFBAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.